MOG (92 C106), mouse, rat

Description

Contextual Significance of MOG (92-106) in Autoimmune Demyelination Studies

The MOG (92-106) peptide is particularly significant for its ability to induce experimental autoimmune encephalomyelitis (EAE) in certain animal models, which serves as a widely used model for human demyelinating diseases like multiple sclerosis (MS). nih.govfrontiersin.org Its encephalitogenic nature, meaning its capacity to provoke an inflammatory response in the brain and spinal cord, makes it an invaluable tool for researchers. oup.com

The use of MOG (92-106) allows for the detailed study of the immunological mechanisms that lead to myelin destruction. researchgate.net Specifically, it helps in understanding how the immune system, particularly T cells and B cells, can mistakenly identify a self-protein like MOG as a foreign invader, leading to an autoimmune attack. frontiersin.orgnih.gov Research has shown that in susceptible animal strains, immunization with this peptide can trigger a cascade of events, including the activation of myelin-specific T cells and the production of antibodies against MOG, ultimately resulting in the inflammation and demyelination characteristic of EAE. nih.govneurology.orgnih.gov

The study of MOG (92-106)-induced EAE provides insights into disease pathogenesis, including the roles of different immune cells, the process of immune cell infiltration into the CNS, and the mechanisms of tissue damage. frontiersin.org This peptide is particularly useful because it can induce different clinical courses of EAE depending on the mouse strain used, such as relapsing-remitting or progressive forms of the disease, mirroring the diversity seen in human conditions. nih.govnih.gov

Historical Perspective on the Utilization of MOG (92-106) as an Autoantigen in Rodent Models

Historically, the identification of specific encephalitogenic epitopes of myelin proteins was a crucial step forward in EAE research. While whole myelin or other myelin proteins like myelin basic protein (MBP) and proteolipid protein (PLP) were initially used to induce EAE, the use of synthetic peptides offered greater specificity and control in studying the autoimmune response. nih.govnih.gov

The discovery that specific fragments of MOG could induce EAE was a significant advancement. Early studies screened various MOG peptides for their encephalitogenic potential in different rodent strains. oup.com It was found that while some peptides were effective in certain strains, others were not, highlighting the importance of the genetic background, particularly the Major Histocompatibility Complex (MHC), in determining susceptibility to the autoimmune response. neurology.orgoup.com

The MOG (92-106) peptide was identified as a potent encephalitogen specifically in the SJL/J mouse strain (H-2s) and DA rats. oup.commedchemexpress.com This discovery was pivotal because the SJL/J mouse model of EAE induced by this peptide often exhibits a relapsing-remitting course, which closely mimics a common clinical pattern of MS. nih.govfrontiersin.org This has made the MOG (92-106)/SJL mouse model a cornerstone for studying the mechanisms of disease relapse and remission.

Further research delved into the specific immune responses elicited by MOG (92-106). Studies have shown that despite inducing only weak T cell responses in some contexts, the resulting autoimmunity can be severe, characterized by extensive B cell reactivity against other myelin antigens. medchemexpress.com The development of T cell receptor (TCR) transgenic mice specific for MOG (92-106) has further refined the ability to study the role of specific T cells in initiating and propagating the autoimmune disease, even leading to models of spontaneous EAE. meduniwien.ac.atrupress.org

The following table provides a summary of key research findings related to the use of MOG (92-106) in rodent models:

| Rodent Strain | Induced Disease Model | Key Research Findings |

| SJL/J Mouse | Experimental Autoimmune Encephalomyelitis (EAE) | Induces a relapsing-remitting form of EAE, which is valuable for studying disease relapses. nih.govfrontiersin.org |

| SJL/J Mouse | Spontaneous Relapsing-Remitting EAE | In TCR transgenic mice specific for MOG (92-106), spontaneous EAE develops, dependent on B cells. meduniwien.ac.atrupress.org |

| A.SW Mouse | Progressive EAE | Sensitization with MOG (92-106) leads to progressive disease with high antibody titers and deposition in the CNS. nih.gov |

| DA Rat | Experimental Autoimmune Encephalomyelitis (EAE) | MOG (92-106) is encephalitogenic in this rat strain. medchemexpress.com |

This historical and ongoing research underscores the central role of the MOG (92-106) peptide as a fundamental tool in neuroimmunological research, providing a consistent and reproducible means to investigate the complex interplay of immune factors in autoimmune demyelination.

Properties

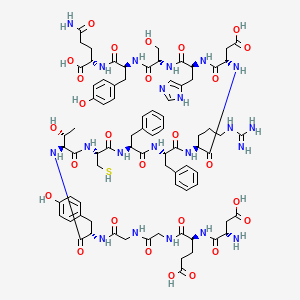

Molecular Formula |

C80H105N21O27S |

|---|---|

Molecular Weight |

1824.9 g/mol |

IUPAC Name |

(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C80H105N21O27S/c1-40(103)66(101-75(123)52(29-43-14-18-46(104)19-15-43)90-62(108)36-87-61(107)35-88-68(116)50(23-25-63(109)110)91-67(115)48(81)32-64(111)112)78(126)100-59(38-129)77(125)96-54(28-42-11-6-3-7-12-42)72(120)94-53(27-41-9-4-2-5-10-41)70(118)92-49(13-8-26-86-80(83)84)69(117)98-57(33-65(113)114)74(122)97-56(31-45-34-85-39-89-45)73(121)99-58(37-102)76(124)95-55(30-44-16-20-47(105)21-17-44)71(119)93-51(79(127)128)22-24-60(82)106/h2-7,9-12,14-21,34,39-40,48-59,66,102-105,129H,8,13,22-33,35-38,81H2,1H3,(H2,82,106)(H,85,89)(H,87,107)(H,88,116)(H,90,108)(H,91,115)(H,92,118)(H,93,119)(H,94,120)(H,95,124)(H,96,125)(H,97,122)(H,98,117)(H,99,121)(H,100,126)(H,101,123)(H,109,110)(H,111,112)(H,113,114)(H,127,128)(H4,83,84,86)/t40-,48+,49+,50+,51+,52+,53+,54+,55+,56+,57+,58+,59+,66+/m1/s1 |

InChI Key |

DXDCKUPARGLTIX-HOGNHCGESA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)CNC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)N)O |

Canonical SMILES |

CC(C(C(=O)NC(CS)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CN=CN3)C(=O)NC(CO)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CNC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)N)O |

Origin of Product |

United States |

Immunological Recognition and Epitope Presentation of Myelin Oligodendrocyte Glycoprotein 92 106

T-Cell Receptor Recognition of MOG (92-106)

The initiation of an adaptive immune response against MOG (92-106) is critically dependent on its recognition by specific T-cell receptors (TCRs) on CD4+ T helper cells. This recognition event is a cornerstone of the inflammatory cascade that leads to CNS demyelination in experimental autoimmune encephalomyelitis (EAE), a widely used animal model for multiple sclerosis. nih.govulaval.ca

For T-cell recognition to occur, the MOG (92-106) peptide must be presented on the surface of antigen-presenting cells (APCs) by Major Histocompatibility Complex (MHC) class II molecules. nih.gov In the context of MOG (92-106)-induced EAE in SJL/J mice, the peptide is primarily presented by the I-As MHC class II molecule. neurology.orgfrontiersin.org This peptide-MHC complex forms the ligand that is specifically recognized by the TCR of MOG (92-106)-reactive T cells. The interaction between the peptide, MHC class II, and the TCR is a trimolecular complex that dictates the specificity of the T-cell response. mdpi.com While immunization with the MOG (92-106) peptide can bypass the need for initial processing by APCs by directly binding to surface MHC II molecules, the endogenous MOG protein within the CNS must be processed by resident APCs for presentation to infiltrating T cells. neurology.org

The immunogenicity and encephalitogenicity of MOG peptides, including the 92-106 region, are highly dependent on the genetic background, particularly the MHC haplotype, of the mouse or rat strain. The MOG (92-106) peptide is a major encephalitogenic epitope in SJL/J (H-2s) mice. scispace.comresearchgate.net Transgenic mouse models have been developed to study the specific T-cell response to this epitope. For instance, transgenic SJL/J mice expressing a TCR specific for MOG (92-106) in the context of I-As spontaneously develop a relapsing-remitting form of EAE. frontiersin.orgmeduniwien.ac.atresearchgate.net Research has also identified other immunodominant regions of MOG, such as MOG (35-55), which is encephalitogenic in C57BL/6 (H-2b) and NOD/Lt (H-2g7) mice. scispace.comresearchgate.net The table below summarizes the key MOG T-cell epitopes and their corresponding MHC restriction in different rodent strains.

| Strain | Peptide | MHC Restriction |

| SJL/J Mouse | MOG (92-106) | I-As |

| C57BL/6 Mouse | MOG (35-55) | I-Ab |

| PL/J Mouse | MOG (35-55) | I-Au |

| NOD Mouse | MOG (35-55) | I-Ag7 |

| Lewis Rat | MOG (35-55) | - |

| Dark Agouti Rat | MOG | - |

B-Cell Receptor Recognition and Humoral Immunity Against MOG (92-106)

In addition to T-cell mediated immunity, the humoral immune response, involving B-cells and antibodies, plays a significant role in the pathogenesis of MOG-induced EAE. B-cells can act as potent APCs, and the antibodies they produce can contribute to demyelination. frontiersin.org

Studies in TCR transgenic mice specific for MOG (92-106) have shown that these T-cells can recruit and activate endogenous B-cells. meduniwien.ac.at This leads to the production of MOG-specific antibodies. In diseased TCR1640 mice, which express a TCR specific for MOG (92-106), MOG-specific IgG1 antibodies were detected in the serum. frontiersin.org The presence of IgG1 and IgG2b isotypes suggests that the B-cells receive help from activated T-cells. researchgate.net Interestingly, while the T-cell response is directed against the linear 92-106 peptide, the pathogenic B-cell response often targets conformational epitopes on the native MOG protein. meduniwien.ac.atfrontiersin.org

Pathogenic anti-MOG antibodies predominantly recognize conformational epitopes on the extracellular domain of the MOG protein, rather than linear peptides. frontiersin.orgmeduniwien.ac.atfrontiersin.org This is a critical distinction from the T-cell response, which recognizes the linear MOG (92-106) peptide. The three-dimensional structure of the MOG protein is crucial for the formation of these B-cell epitopes. The demyelinating monoclonal antibody 8-18C5, for instance, binds to three loops on the MOG protein, with a significant contribution from residues 101-108. nih.gov This highlights that while the T-cell response may be initiated by the 92-106 peptide, the subsequent pathogenic humoral response is directed against the folded structure of the native protein. This has been demonstrated in transgenic mouse models where MOG (92-106)-specific T-cells drive the production of antibodies that bind to conformational epitopes of the MOG protein. meduniwien.ac.at

Pathogenesis of Myelin Oligodendrocyte Glycoprotein 92 106 Induced Experimental Autoimmune Encephalomyelitis Eae

Cellular Mechanisms Underlying MOG (92-106)-Driven Autoimmunity

The initiation and progression of MOG (92-106)-induced EAE are dependent on a well-defined series of cellular events, beginning with the activation of specific T lymphocytes and involving crucial contributions from antigen-presenting cells and myeloid cells.

Activation and Differentiation of MOG (92-106)-Specific T Lymphocytes

A central event in the pathogenesis of EAE is the activation and differentiation of CD4+ T cells that recognize the MOG (92-106) peptide. neurology.org In susceptible mouse strains like SJL/J, immunization with this peptide leads to the expansion of autoreactive T cells. nih.gov These T cells, upon activation, proliferate and differentiate into distinct effector lineages that orchestrate the autoimmune attack against the CNS. frontiersin.org

The differentiation of MOG (92-106)-specific CD4+ T cells into T helper 1 (Th1) and T helper 17 (Th17) cells is a critical step in EAE development. frontiersin.org Th1 cells are characterized by the production of interferon-gamma (IFN-γ), while Th17 cells produce interleukin-17 (IL-17). nih.govmeduniwien.ac.at Both of these cell types are found in the CNS infiltrates of mice with EAE. meduniwien.ac.at

Studies in TCR transgenic mice specific for MOG (92-106) have shown that upon stimulation, these T cells can produce both IFN-γ and IL-17. nih.gov The local cytokine environment, largely dictated by antigen-presenting cells, influences the commitment to either the Th1 or Th17 lineage. frontiersin.org Research indicates that Th17 cells may be particularly important for initiating inflammation and breaking down the blood-brain barrier, while Th1 cells contribute significantly to the subsequent tissue damage. d-nb.infonih.gov In some models, Th17 cells have been shown to exhibit plasticity, converting into IFN-γ-producing cells within the CNS, thereby amplifying the inflammatory cascade. nih.gov

Table 1: Key Cytokines in Th1 and Th17 Differentiation and Function

| Lineage | Key Differentiating Cytokines | Signature Effector Cytokine | Primary Role in EAE |

|---|---|---|---|

| Th1 | IL-12 | IFN-γ | Macrophage activation, cellular cytotoxicity |

| Th17 | TGF-β, IL-6, IL-23 | IL-17 | Neutrophil recruitment, disruption of blood-brain barrier |

Regulatory T cells (Tregs), characterized by the expression of the transcription factor Foxp3, play a crucial role in maintaining immune tolerance and suppressing autoimmune responses. In the context of MOG (92-106)-induced EAE, Tregs can modulate the activity of pathogenic Th1 and Th17 cells. A substantial portion of the activated CD4+ T cells that infiltrate the CNS in sick mice express Foxp3. meduniwien.ac.at The balance between effector T cells and Tregs is a key determinant of disease severity. An increase in Treg numbers or function can ameliorate EAE, while their depletion or inactivation leads to more severe disease. frontiersin.org For instance, treatment with certain probiotics has been shown to increase Treg populations and suppress EAE development. frontiersin.org

Contributions of Antigen-Presenting Cells to MOG (92-106) Pathogenesis

Antigen-presenting cells (APCs), such as dendritic cells, macrophages, and B cells, are indispensable for the initiation of MOG (92-106)-driven autoimmunity. neurology.org These cells process and present the MOG peptide on Major Histocompatibility Complex (MHC) class II molecules to CD4+ T cells, providing the first signal for T cell activation. neurology.org The type of APC and the co-stimulatory signals it provides can influence the subsequent T cell differentiation pathway. plos.org

In some models of MOG-induced EAE, B cells have been shown to be particularly efficient APCs. nih.gov The development of spontaneous EAE in MOG (92-106)-specific TCR transgenic mice is dependent on the presence of B cells, which expand the population of autoreactive T cells. nih.govmeduniwien.ac.at Furthermore, MOG-IgG antibodies can opsonize MOG and facilitate its uptake and presentation by myeloid APCs through Fc receptor binding, further stimulating MOG-specific T cells. nih.govfrontiersin.org

Myeloid Cell Involvement in MOG (92-106)-Mediated Central Nervous System Inflammation

Myeloid cells, including macrophages and microglia (the resident myeloid cells of the CNS), are major contributors to the inflammatory and demyelinating pathology in MOG (92-106)-induced EAE. nih.gov Following the initial infiltration of pathogenic T cells into the CNS, a cascade of inflammatory events leads to the recruitment of peripheral monocytes, which differentiate into macrophages. nih.gov

These activated myeloid cells contribute to tissue damage through various mechanisms, including the production of pro-inflammatory cytokines, reactive oxygen species, and nitric oxide. They also play a role in phagocytosing myelin debris. nih.gov The presence of macrophages and microglia in the inflammatory lesions is a hallmark of EAE. nih.gov Infiltrating myeloid cells are required to sustain T cell proliferation and cytokine production within the CNS. nih.gov

Molecular and Cytokine Milieu in MOG (92-106)-Induced EAE Progression

The progression of MOG (92-106)-induced EAE is governed by a complex network of molecules, particularly cytokines and chemokines, which orchestrate the recruitment and activation of immune cells within the CNS.

Upon activation by MOG (92-106), T cells and APCs produce a range of pro-inflammatory cytokines. As previously mentioned, IFN-γ and IL-17 are the signature cytokines of Th1 and Th17 cells, respectively. nih.govmeduniwien.ac.at Other important cytokines include Tumor Necrosis Factor-alpha (TNF-α) and IL-6, which contribute to the inflammatory environment. nih.govfrontiersin.org

Chemokines, a class of small cytokines, are critical for directing the migration of immune cells to the site of inflammation. In EAE, chemokines such as CCL2, CCL3, CCL5, and CXCL10 are upregulated in the CNS and are involved in the recruitment of T cells and monocytes across the blood-brain barrier. aai.org For example, CCL2 expression in the CNS has been shown to correlate with clinical disease severity. aai.org The interaction between chemokines and their receptors on immune cells is a key step in the formation of inflammatory infiltrates.

Pro-inflammatory Cytokine and Chemokine Networks in MOG (92-106) Rodent Models

The induction of EAE with MOG (92-106) triggers a complex cascade of pro-inflammatory cytokines and chemokines that orchestrate the autoimmune attack against the CNS. Th1 and Th17 cells are key players in this process. frontiersin.org Th17 cells, in particular, are critical for disease initiation and secrete a signature profile of cytokines including IL-17A, IL-17F, and IL-22. nih.gov IL-23 is essential for the terminal differentiation and pathogenic function of these Th17 cells. nih.gov

Encephalitogenic T cells, upon activation, produce cytokines like IFN-γ, IL-17, GM-CSF, and TNF-α. aai.org These cytokines can stimulate cerebrovascular endothelial cells, astrocytes, and microglia to secrete chemokines. aai.org This, in turn, facilitates the recruitment of further immune cells into the CNS, amplifying the inflammatory response. aai.org Studies in MOG peptide-induced EAE models have shown a correlation between the expression of chemokines like CCL2 and CCL5 and the severity of clinical symptoms. aai.org Furthermore, the expression of CNS chemokines such as CCL3 and CXCL10 has been linked to increasing EAE severity. aai.org

The table below summarizes key cytokines and their roles in MOG (92-106) EAE models.

| Cytokine/Chemokine | Primary Secreting Cells | Key Role in Pathogenesis |

| IL-17A/F | Th17 cells | Pro-inflammatory, crucial for EAE initiation. nih.gov |

| IL-22 | Th17 cells | Pro-inflammatory. nih.gov |

| IL-23 | Antigen Presenting Cells | Drives terminal differentiation of Th17 cells. nih.gov |

| IFN-γ | Th1 cells | Pro-inflammatory, stimulates chemokine production. aai.org |

| TNF-α | Th1/Th17 cells, Macrophages | Pro-inflammatory, can induce chemokine expression. aai.org |

| GM-CSF | Th1/Th17 cells | Pro-inflammatory, stimulates chemokine production. aai.org |

| CCL2 (MCP-1) | Endothelial cells, Astrocytes | Leukocyte recruitment, correlates with disease severity. aai.org |

| CCL3 (MIP-1α) | T cells, Macrophages | Leukocyte recruitment, correlates with disease severity. aai.org |

| CCL5 (RANTES) | Endothelial cells, T cells | Leukocyte recruitment, correlates with disease severity. aai.org |

| CXCL10 (IP-10) | Astrocytes, Endothelial cells | Leukocyte recruitment, correlates with disease severity. aai.org |

Chemokine Receptor-Mediated Leukocyte Trafficking to the Central Nervous System in MOG (92-106) EAE

The migration of pathogenic leukocytes from the periphery into the CNS is a critical step in the development of MOG (92-106)-induced EAE. This process is tightly regulated by the interaction of chemokines with their corresponding receptors on the surface of immune cells. ucsd.edu The expression of specific chemokine receptors dictates which leukocytes are recruited to the sites of inflammation within the brain and spinal cord.

A key receptor involved in the initiation of EAE is CCR6, which is expressed on Th17 cells. Its ligand, CCL20, is expressed by the choroid plexus epithelium, and the CCR6-CCL20 axis is thought to be required for the initial entry of Th17 cells into the CNS. nih.gov Another important chemokine receptor is CXCR4, which along with its ligand CXCL12, is involved in the trafficking of lymphocytes and macrophages into inflamed areas of the CNS. tandfonline.com

The table below details significant chemokine receptors and their roles in leukocyte trafficking in MOG (92-106) EAE.

| Chemokine Receptor | Ligand(s) | Leukocytes Expressing Receptor | Role in Leukocyte Trafficking |

| CCR6 | CCL20 | Th17 cells | Mediates initial entry of Th17 cells into the CNS via the choroid plexus. nih.gov |

| CXCR4 | CXCL12 | Lymphocytes, Macrophages | Facilitates migration into inflamed CNS areas. tandfonline.com |

| CCR1 | CCL3, CCL5 | Monocytes, T cells | Involved in the recruitment of inflammatory cells. tandfonline.com |

| CCR2 | CCL2 | Monocytes, T cells | Mediates the migration of monocytes into the CNS. aai.org |

| CCR5 | CCL3, CCL5 | T cells, Macrophages | Contributes to the accumulation of inflammatory cells in the CNS. |

| CXCR3 | CXCL9, CXCL10, CXCL11 | Th1 cells | Directs the trafficking of Th1 cells to the CNS. |

Neuroinflammation and Demyelination in MOG (92-106) Autoimmunity Models

Immunization with MOG (92-106) leads to significant neuroinflammation characterized by the infiltration of immune cells into the CNS, resulting in the destruction of the myelin sheath surrounding nerve axons. nih.govnih.gov This process of demyelination is a hallmark of EAE and is directly responsible for the clinical signs of the disease, such as paralysis. nih.gov

Blood-Brain Barrier Permeability and Integrity in MOG (92-106)-Induced EAE

The blood-brain barrier (BBB) is a highly selective semipermeable border that separates the circulating blood from the brain and extracellular fluid in the CNS. In healthy individuals, the BBB restricts the passage of immune cells into the CNS. However, in MOG (92-106)-induced EAE, the integrity of the BBB is compromised, a crucial event that allows for the influx of pathogenic T cells and other inflammatory mediators. neurology.orgpnas.org

The increased permeability of the BBB is thought to be facilitated by several factors, including the action of pro-inflammatory cytokines and the administration of pertussis toxin in some EAE induction protocols. nih.govfocusonseveresuffering.co.uk Studies have shown that the breakdown of the BBB is associated with a decrease in the expression of tight junction proteins like claudin-5 and occludin. pnas.org This loss of integrity allows for the extravasation of leukocytes into the CNS parenchyma, where they can initiate an inflammatory cascade. frontiersin.org The anaphylatoxins C3a and C5a, which are potent chemoattractants, may also contribute to the trafficking of inflammatory cells into the CNS. aai.org

Axonal Degeneration and Neuronal Dysfunction in MOG (92-106) Models

While demyelination is a primary feature of MOG (92-106)-induced EAE, axonal degeneration and subsequent neuronal dysfunction are also significant components of the pathology and contribute to permanent neurological disability. mdpi.comnih.gov Axonal damage can occur early in the disease course and is often found in areas of inflammation and demyelination. nih.gov

In some models, Th17 cells have been shown to mediate direct axonal injury, even without direct T-cell receptor engagement. nih.gov The release of neurofilaments from damaged neurons can be detected and may further exacerbate the inflammatory response. nih.gov The extent of axonal loss has been correlated with the severity and progression of the disease. nih.gov In chronic models, progressive axonal and neuronal degeneration can be observed. scispace.com

Genetic Determinants of Susceptibility to MOG (92-106)-Induced EAE in Rodents

The susceptibility to and severity of MOG (92-106)-induced EAE are strongly influenced by the genetic background of the rodent strain. jci.orgnih.gov Both Major Histocompatibility Complex (MHC) and non-MHC genes play a role in determining the disease course and pathology. nih.govnih.gov

MHC Haplotype Influence on MOG (92-106) Presentation and Disease Severity

The MHC haplotype is a critical factor in determining susceptibility to MOG (92-106)-induced EAE. jci.orgnih.gov The MHC class II molecules are responsible for presenting the MOG peptide to CD4+ T cells, thereby initiating the autoimmune response. aai.org Different MHC haplotypes have varying abilities to bind and present the MOG (92-106) peptide, which directly impacts the strength of the resulting T-cell response and the severity of the disease. aai.org

For instance, in rats, the RT1 haplotype influences the degree of disease susceptibility, the recruitment of MOG-specific immune cells, the clinical course, and the CNS pathology in a hierarchical and allele-specific manner. jci.orgnih.gov Studies using MHC congenic Lewis rats have demonstrated that susceptibility to MOG-induced EAE correlates with promiscuous peptide binding to RT1.B and RT1.D molecules. aai.org In mice, SJL/J (H-2s) mice are susceptible to EAE induced by MOG (92-106). nih.govfrontiersin.org The development of spontaneous EAE has been observed in transgenic SJL/j mice expressing a T-cell receptor specific for MOG (92-106) presented by I-As. frontiersin.org

The table below provides examples of MHC haplotypes and their influence on MOG (92-106) EAE susceptibility.

| Rodent Strain | MHC Haplotype | Susceptibility to MOG (92-106) EAE | Key Findings |

| SJL/J Mouse | H-2s | Susceptible | Develops relapsing-remitting or progressive EAE. nih.govmdpi.comnih.gov |

| A.SW Mouse | H-2s | Susceptible | Develops a primary progressive form of EAE with ataxic symptoms. mdpi.comnih.gov |

| Lewis Rat | RT1l | Resistant | Does not develop disease upon immunization with MOG peptides. aai.org |

| LEW.1N Rat | RT1n | Susceptible | Disease can be induced by the MOG (91-108) peptide. aai.org |

| LEW.1AV1 Rat | RT1av1 | Susceptible | Disease can be induced by MOG-derived peptides. aai.org |

Non-MHC Genetic Loci Affecting MOG (92-106) Autoimmunity Phenotypes

While the Major Histocompatibility Complex (MHC) is a primary determinant of susceptibility to experimental autoimmune encephalomyelitis (EAE) induced by myelin oligodendrocyte glycoprotein (B1211001) (MOG) peptides, a substantial body of research demonstrates that genes located outside the MHC region play a critical role in modulating disease phenotypes. jci.orgnih.gov These non-MHC loci influence the incidence, clinical course, and pathological severity of MOG (92-106)-induced autoimmunity in both mouse and rat models. jci.orgoup.com Their effects are often polygenic and can be decisive in converting a genetically susceptible background into one that is resistant to disease, or in dictating the specific type of disease that manifests. oup.comnih.gov

Studies utilizing congenic mouse strains, which share the same MHC haplotype but differ in their genetic background, have been instrumental in revealing the impact of non-MHC genes. A classic example involves the SJL/J and B10.S mouse strains. Both strains possess the H-2ˢ MHC haplotype, yet they exhibit markedly different responses to immunization with MOG (92-106). SJL/J mice are highly susceptible, developing a relapsing-remitting form of EAE. oup.comresearchgate.net In contrast, B10.S mice are resistant to the induction of clinical EAE with the same peptide. oup.comcapes.gov.brnih.gov

This differential susceptibility is not due to a failure of T cell recognition in the resistant strain but is instead governed by the balance of pro-inflammatory and anti-inflammatory cytokine responses, which is controlled by their distinct non-MHC genetic backgrounds. oup.comcapes.gov.br In susceptible SJL/J mice, immunization with MOG (92-106) elicits a strong pro-inflammatory Th1-type response, characterized by high levels of interferon-gamma (IFN-γ) and interleukin-2 (B1167480) (IL-2). oup.comcapes.gov.br Conversely, in the resistant B10.S strain, the immune response is skewed towards an anti-inflammatory or regulatory profile, with predominant secretion of interleukin-4 (IL-4), interleukin-10 (IL-10), and transforming growth factor-beta (TGF-β). oup.comcapes.gov.brnih.gov This cytokine environment in B10.S mice actively suppresses the development of encephalitogenic immunity. capes.gov.br These findings are also reflected in transgenic models, where MOG (92-106)-specific T-cell receptor (TCR) transgenic mice on an SJL/J background develop spontaneous EAE, but not when placed on a B10.S background. nih.gov

| Strain Comparison | MOG (92-106) EAE Phenotype | Dominant Cytokine Profile | Genetic Locus |

| SJL/J | Susceptible (Relapsing-Remitting EAE) | Pro-inflammatory (IFN-γ, IL-2) | H-2ˢ |

| B10.S | Resistant | Anti-inflammatory/Regulatory (IL-4, IL-10, TGF-β) | H-2ˢ |

| Data derived from studies on MHC-congenic mice demonstrating the influence of non-MHC genes on EAE susceptibility induced by MOG (92-106). oup.comcapes.gov.brnih.gov |

In rat models of MOG-induced EAE, quantitative trait locus (QTL) analysis has successfully mapped specific genomic regions outside the MHC that regulate disease susceptibility and severity. In crosses between different rat strains that share the same permissive MHC haplotype, researchers have identified novel loci linked to EAE phenotypes. For example, in a cross between EAE-permissive LEW.1AV1 and the more resistant PVG.1AV1 rats, which both carry the RT1ᵃᵛ¹ MHC haplotype, two significant non-MHC loci were identified. wisc.edu These were designated Eae16 on chromosome 8 and Eae17 on chromosome 13. wisc.edu The identification of different QTLs in various strain combinations underscores the genetic heterogeneity of EAE regulation, where different sets of non-MHC genes can control disease outcome in different genetic contexts. wisc.edu

| Locus | Chromosome (Rat) | Associated Phenotype | Strain Combination |

| Eae16 | 8 | EAE Susceptibility/Severity | LEW.1AV1 x PVG.1AV1 |

| Eae17 | 13 | EAE Susceptibility/Severity | LEW.1AV1 x PVG.1AV1 |

| Non-MHC quantitative trait loci (QTLs) identified in rats regulating MOG-induced EAE. wisc.edu |

Immunological Tolerance and Regulatory Mechanisms in the Context of Myelin Oligodendrocyte Glycoprotein 92 106 Autoimmunity

Central Tolerance Mechanisms Against MOG (92-106)-Reactive Lymphocytes

Central tolerance is primarily established in the thymus, where developing T lymphocytes are screened for their reactivity to self-antigens. T cells with high-avidity receptors for self-peptides presented by major histocompatibility complex (MHC) molecules undergo negative selection, or clonal deletion, a process of programmed cell death. nih.govjci.org However, evidence suggests that central tolerance to MOG is incomplete. nih.govjci.orgnih.gov

Studies have shown that MOG transcripts are present in the thymus in very small amounts. nih.govjci.org This low level of expression may be insufficient to induce robust negative selection of all MOG-reactive T cells. nih.govjci.org Consequently, T cells with the potential to react to MOG epitopes, including MOG (92-106), can escape thymic deletion and populate the peripheral immune system. nih.govsemanticscholar.org The inefficient negative selection of T cells reactive to certain myelin peptides, such as those from proteolipid protein (PLP), has been linked to the differential expression of protein isoforms in the thymus. semanticscholar.org A similar mechanism may contribute to the escape of MOG (92-106)-reactive T cells.

The presence of a population of potentially autoreactive T cells in the periphery underscores the importance of peripheral tolerance mechanisms in preventing autoimmune disease. nih.gov

Peripheral Tolerance Strategies Modulating MOG (92-106) Reactivity

Peripheral tolerance mechanisms operate outside the thymus to control autoreactive lymphocytes that have escaped central tolerance. These strategies include clonal anergy, active suppression by regulatory cells, and immune privilege.

Clonal anergy renders self-reactive T cells functionally unresponsive upon encountering their cognate antigen in the absence of appropriate co-stimulatory signals. uni-duesseldorf.demdpi.com For a naive T cell to become fully activated, it requires two signals: the T cell receptor (TCR) engaging with the peptide-MHC complex (Signal 1) and the interaction of co-stimulatory molecules, such as CD28 on the T cell with B7 molecules on antigen-presenting cells (APCs) (Signal 2). mdpi.com Presentation of the MOG (92-106) peptide by APCs lacking co-stimulatory molecules can lead to anergy in MOG-reactive T cells. mdpi.com

Immune privilege is a phenomenon observed in certain tissues, such as the brain and eye, where immune responses are actively suppressed to prevent tissue damage. nih.gov The central nervous system (CNS) has long been considered an immune-privileged site, characterized by the blood-brain barrier, a lack of conventional lymphatic drainage, and the unique properties of resident immune cells like microglia. nih.gov While not completely isolated from the immune system, the CNS employs mechanisms to actively regulate T-cell responses. nih.gov However, this privilege is not absolute and can be compromised during inflammation, allowing for the influx of autoreactive T cells and the initiation of an autoimmune attack against myelin antigens like MOG. nih.govfrontiersin.org

Bystander suppression is another peripheral tolerance mechanism where regulatory T cells induced by a specific antigen can suppress responses to other antigens in the vicinity. Studies have shown that a T cell receptor antagonist peptide for a different myelin protein could induce regulatory T cells that protected mice from EAE induced by MOG (92-106), demonstrating this effect. nih.gov

Modulation of Autoimmune Responses by Regulatory Immune Cell Subsets in MOG (92-106) Models

Regulatory immune cells, particularly regulatory T cells (Tregs), play a crucial role in maintaining peripheral tolerance and suppressing autoimmune responses.

Regulatory T cells (Tregs) , characterized by the expression of CD4, CD25, and the transcription factor Foxp3, are essential for controlling autoreactive T cells. aai.orgmdpi.comnih.gov In the context of MOG-induced EAE, Tregs can inhibit the proliferation and pro-inflammatory cytokine production of MOG-specific effector T cells. aai.org Adoptive transfer of Tregs has been shown to protect mice from developing clinical signs of EAE. aai.org The mechanisms of Treg-mediated suppression are multifaceted and can involve the production of inhibitory cytokines like IL-10 and TGF-β, direct cell-cell contact, and competition for growth factors like IL-2. mdpi.comnih.gov Oral administration of MOG peptides has been shown to ameliorate EAE by inducing Th2 and Treg cells, which in turn suppress the pro-inflammatory Th1 and Th17 responses. mdpi.com

Interestingly, the inflammatory environment itself can influence Treg function. Interferon-gamma (IFN-γ), a cytokine typically associated with pro-inflammatory Th1 responses, can stimulate Tregs in the inflamed brain to polarize into Th1-Tregs, which are critical for suppressing Th1-mediated immunity and promoting recovery from EAE. pnas.org

| Cell Type | Key Markers | Function in MOG (92-106) Autoimmunity | Research Findings |

| Regulatory T cells (Tregs) | CD4+, CD25+, Foxp3+ | Suppress proliferation and cytokine production of MOG-reactive effector T cells. aai.org | Adoptive transfer protects against EAE. aai.org Oral MOG induces Tregs. mdpi.com |

| Th1-Tregs | T-bet+, Foxp3+ | Suppress Th1-mediated immune responses in the CNS. pnas.org | IFN-γ signaling is required for their polarization and EAE recovery. pnas.org |

| Myeloid-Derived Suppressor Cells (MDSCs) | CD11b+, Gr-1+ | Inhibit T cell responses through various mechanisms. | Their role in MOG (92-106) specific models is an active area of research. |

Apoptotic Pathways in Autoaggressive Lymphocytes Targeting MOG (92-106)

Apoptosis, or programmed cell death, is a critical mechanism for eliminating activated and potentially harmful lymphocytes, thereby contributing to the resolution of immune responses and the maintenance of self-tolerance.

In the context of MOG (92-106)-induced EAE, apoptosis plays a significant role in the dynamics of the autoimmune response. Massive apoptosis in lymphoid organs has been observed in animal models of progressive EAE induced with MOG (92-106). nih.govnih.gov This process can lead to the depletion of T and B cells and is associated with atrophic lymphoid organs. nih.govnih.gov It has been suggested that the induction of lymphoid apoptosis can alter the balance of Th1 versus Th2 immune responses, potentially leading to disease progression. nih.govnih.gov

The Fas-FasL pathway is a major extrinsic apoptotic pathway involved in the deletion of activated T cells, a process known as activation-induced cell death (AICD). nih.govatlasgeneticsoncology.org The interaction between the Fas receptor (CD95) on a target cell and its ligand, FasL, on an effector cell triggers a caspase cascade leading to apoptosis. nih.govatlasgeneticsoncology.org In EAE models, CNS-infiltrating T cells expressing Fas and FasL are highly susceptible to apoptosis, and this process is thought to contribute to the spontaneous recovery from the disease. uq.edu.au Dysregulation of the Fas-FasL pathway can impair the elimination of autoreactive T cells and exacerbate autoimmune disease. nih.gov

The Bcl-2 family of proteins are key regulators of the intrinsic apoptotic pathway. Pro-apoptotic members like Bax promote apoptosis, while anti-apoptotic members like Bcl-2 inhibit it. uq.edu.au In EAE, expression of Bcl-2 has been shown to protect inflammatory cells from apoptosis in the CNS. uq.edu.au

Targeting apoptotic pathways in autoaggressive lymphocytes is a potential therapeutic strategy. For example, the chemotherapeutic agent etoposide (B1684455) has been shown to selectively induce apoptosis in encephalitogenic T cells and reduce epitope spreading to other myelin antigens, including MOG (92-106), in EAE models. nih.gov

| Apoptotic Pathway | Key Molecules | Role in MOG (92-106) Autoimmunity |

| Fas-FasL Pathway | Fas (CD95), Fas Ligand (FasL), Caspases | Mediates activation-induced cell death of autoreactive T cells in the CNS. nih.govuq.edu.au |

| Intrinsic Pathway | Bcl-2 family proteins (e.g., Bcl-2, Bax) | Regulates the survival and death of inflammatory cells. |

Preclinical Therapeutic Modalities Explored in Myelin Oligodendrocyte Glycoprotein 92 106 Rodent Models of Eae

Immunomodulatory Approaches in MOG (92-106) EAE

Cytokine Blockade and Receptor Antagonism in MOG (92-106) Models

Cytokines are crucial signaling molecules that orchestrate the immune response. In EAE, a pro-inflammatory cytokine milieu contributes significantly to disease pathogenesis. Therapeutic strategies have therefore focused on blocking the action of these cytokines or their receptors.

Research in EAE models, including those induced by MOG peptides, has demonstrated the importance of various cytokines. For instance, T helper 1 (Th1) cells produce interferon-gamma (IFN-γ) and interleukin-2 (B1167480) (IL-2), while Th17 cells secrete interleukin-17 (IL-17) and interleukin-6 (IL-6), all of which are implicated in the inflammatory cascade within the CNS. frontiersin.orgnih.gov

Studies have shown that targeting these cytokines can ameliorate disease. For example, therapies that neutralize IL-6 or block its receptor have shown promise in EAE models and are being investigated in clinical trials for related human conditions. frontiersin.orgfrontiersin.org Similarly, blocking IL-17 has been a successful strategy in various autoimmune models. The table below summarizes key findings related to cytokine-targeted therapies in EAE.

| Cytokine Target | Therapeutic Approach | Outcome in EAE Models |

| IL-6 | Monoclonal antibodies against IL-6 or IL-6R | Reduction in disease severity |

| IL-17 | Anti-IL-17 antibodies | Amelioration of clinical signs |

| IFN-γ | IFN-β therapy (modulates IFN-γ effects) | Suppresses EAE |

| IL-23 | Anti-p40 (shared subunit with IL-12) or anti-p19 antibodies | Prevention and treatment of EAE |

Targeting Immune Cell Migration and Infiltration in MOG (92-106) Autoimmunity

A critical step in the pathogenesis of EAE is the migration of activated immune cells from the periphery into the CNS. frontiersin.org This process is mediated by adhesion molecules and chemokine gradients. Therapeutic strategies aimed at disrupting these pathways have been explored in MOG (92-106) EAE models.

One of the most well-studied targets is the α4-integrin, which is expressed on lymphocytes and mediates their adhesion to the blood-brain barrier. Blockade of α4-integrin has been shown to prevent the infiltration of inflammatory cells into the CNS and ameliorate EAE. researchgate.net Fingolimod, a sphingosine-1-phosphate receptor modulator, works by sequestering lymphocytes in the lymph nodes, thereby preventing their entry into the CNS. This has been shown to be effective in reducing clinical signs in MOG-induced EAE. scantox.com

The table below details some of the key molecules involved in immune cell migration and the effects of their blockade in EAE.

| Target Molecule | Therapeutic Agent | Mechanism of Action | Effect on MOG EAE |

| α4-integrin (VLA-4) | Monoclonal antibodies | Blocks lymphocyte adhesion to VCAM-1 on endothelial cells | Reduces CNS inflammation and clinical severity. researchgate.net |

| S1P Receptor | Fingolimod | Sequesters lymphocytes in secondary lymphoid organs | Reduces clinical signs and motor deficits. scantox.com |

| Chemokine Receptors (e.g., CCR5, CXCR3) | Small molecule antagonists or blocking antibodies | Inhibits directional migration of T cells to the CNS | Attenuates disease course |

Cell-Based Therapies for Suppressing MOG (92-106)-Induced Pathogenesis

Cell-based therapies represent a promising avenue for treating autoimmune diseases by aiming to restore immune tolerance. Various cell types have been investigated for their ability to suppress the pathogenic immune response in MOG (92-106) EAE.

One approach involves the use of regulatory T cells (Tregs), which are crucial for maintaining self-tolerance. The adoptive transfer of Tregs has been shown to suppress EAE, and their accumulation in the CNS is associated with natural recovery from the disease. frontiersin.org Another strategy utilizes tolerogenic dendritic cells (DCs), which are antigen-presenting cells (APCs) that can induce T cell anergy or a regulatory phenotype instead of an inflammatory one. mdpi.com

Antigen-coupled cells are another innovative cell-based therapy. In this approach, splenocytes or other cells are chemically coupled with the MOG (92-106) peptide. mdpi.comnih.gov When administered, these cells can induce tolerance specifically to the MOG antigen, preventing the activation of autoreactive T cells and subsequent CNS inflammation. nih.gov This method has been shown to be effective in both preventing and treating EAE induced by a cocktail of myelin peptides, including MOG (92-106). nih.gov

The table below summarizes different cell-based therapies and their outcomes in MOG (92-106) EAE models.

| Cell Type | Therapeutic Strategy | Key Findings in MOG EAE Models |

| Regulatory T cells (Tregs) | Adoptive transfer of ex vivo expanded Tregs | Suppression of disease and correlation with recovery. frontiersin.org |

| Tolerogenic Dendritic Cells (DCs) | Administration of DCs pulsed with MOG peptide under tolerogenic conditions | Induction of antigen-specific T cell tolerance. mdpi.com |

| Antigen-Coupled Splenocytes | Intravenous injection of splenocytes coupled with MOG (92-106) and other myelin peptides | Inhibition of T cell activation and prevention of clinical relapses. nih.gov |

Antigen-Specific Immunotherapy Strategies Utilizing MOG (92-106) Analogs or Derivatives

Antigen-specific immunotherapy aims to induce tolerance to the specific autoantigen driving the disease, in this case, MOG. This approach offers the potential for a more targeted therapy with fewer side effects compared to broad immunosuppression.

Peptide-Based Tolerance Induction in MOG (92-106) EAE

The administration of the MOG (92-106) peptide itself, or fragments of it, can induce a state of tolerance. The route and form of administration are critical in determining the outcome. For example, mucosal (oral or nasal) administration of the peptide can lead to the induction of regulatory T cells and a shift from a pro-inflammatory to an anti-inflammatory cytokine profile.

Studies have explored various methods of peptide-based tolerance. One approach involves coupling the MOG peptide to nanoparticles or other carriers to enhance its delivery to tolerogenic APCs. Another strategy is DNA vaccination, where a plasmid encoding the MOG peptide is administered, leading to its expression by host cells in a non-inflammatory context, which can promote tolerance. oup.com

The table below highlights some peptide-based tolerance induction strategies.

| Method | Approach | Outcome in MOG EAE |

| Mucosal Tolerance | Oral or nasal administration of MOG (92-106) | Induction of regulatory responses and disease suppression |

| Peptide-Coupled Nanoparticles | MOG (92-106) linked to biodegradable nanoparticles | Enhanced delivery to APCs and induction of tolerance |

| DNA Vaccination | Intramuscular injection of a plasmid encoding MOG (92-106) | Can modulate the immune response, with potential for tolerance induction. oup.com |

Altered Peptide Ligands for MOG (92-106)-Specific T Cells

Altered peptide ligands (APLs) are synthetic peptides derived from the original autoantigenic peptide, in this case, MOG (92-106), with specific amino acid substitutions. mdpi.commdpi.com These modifications are designed to alter the interaction of the peptide with the T cell receptor (TCR) and the Major Histocompatibility Complex (MHC) molecule. researchgate.net

The goal of APL therapy is to convert a pathogenic T cell response into a non-pathogenic or even a regulatory one. mdpi.com An APL might act as a TCR antagonist, blocking the activation of encephalitogenic T cells, or as a partial agonist, inducing a different cytokine profile (e.g., shifting from a Th1 to a Th2 response). nih.gov For instance, substitutions at key TCR contact residues of a myelin peptide have been shown to create APLs that can protect animals from EAE. nih.gov Research has shown that APLs of other myelin peptides can induce T cells that mediate bystander suppression, protecting against EAE induced by unrelated myelin antigens. nih.gov

The table below provides examples of how APLs have been used in the context of EAE.

| APL Design Strategy | Intended Mechanism | Research Findings in EAE Models |

| TCR Antagonism | Substitution of key TCR contact residues to block T cell activation | APLs of myelin peptides can act as TCR antagonists and prevent EAE. nih.gov |

| Partial Agonism | Modifications that lead to an altered T cell signaling cascade | Can shift the cytokine response from pro-inflammatory to anti-inflammatory |

| Induction of Bystander Suppression | APL-induced regulatory T cells suppress inflammation in the local microenvironment | Pre-immunization with an APL can protect against EAE induced by the native peptide and other myelin antigens. nih.gov |

Novel Pharmacological Interventions Targeting MOG (92-106)-Mediated Pathways in Rodents

Recent research has focused on identifying novel pharmacological agents that can modulate the specific inflammatory pathways activated in MOG (92-106)-induced EAE. These interventions often target key cellular and molecular players involved in the autoimmune response.

One area of investigation involves the modulation of cytokine signaling. For instance, phycocyanobilin (PCB), a chromophore from Spirulina platensis, has demonstrated anti-inflammatory and immunoregulatory effects in a MOG-induced EAE mouse model. frontiersin.org Studies have shown that PCB can reduce the levels of pro-inflammatory cytokines such as IL-17A and IL-6 in the brain. frontiersin.org Furthermore, PCB treatment was associated with the downregulation of genes like LINGO1, NOTCH1, and TNF-α, and the upregulation of genes involved in myelination and oligodendrocyte function, including MAL, CXCL12, MOG, OLIG1, and NKX2-2. frontiersin.org These findings suggest that PCB not only dampens inflammation but may also promote myelin repair. frontiersin.org

Another approach involves targeting specific cell signaling pathways. Studies have evaluated the efficacy of various drugs with distinct mechanisms of action in EAE models induced by different MOG antigens. immunologyresearchjournal.com While some agents target T-cell mediated responses, others focus on B-cell modulation. immunologyresearchjournal.com The differential pharmacological responses observed in these models highlight the importance of selecting appropriate EAE models based on the drug's mechanism of action. immunologyresearchjournal.com For example, drugs that modulate T-cell activity have shown therapeutic effects in both MOG peptide- and MOG protein-induced EAE models. immunologyresearchjournal.com

The table below summarizes key findings from studies on novel pharmacological interventions in MOG (92-106) EAE models.

| Intervention | Target/Mechanism | Key Findings in MOG (92-106) EAE Rodent Models |

| Phycocyanobilin (PCB) | Anti-inflammatory, Immunoregulatory | Reduced brain levels of IL-17A and IL-6; Modulated gene expression related to inflammation and myelination. frontiersin.org |

| Various Immune-Modulating Agents | T-cell and B-cell modulation | T-cell modulating drugs showed efficacy in MOG peptide-induced EAE. immunologyresearchjournal.com |

Gene Therapy Approaches in MOG (92-106) EAE Models

Gene therapy presents a promising avenue for treating autoimmune diseases like MS by inducing long-term, antigen-specific immune tolerance. In the context of MOG (92-106) EAE models, gene therapy approaches primarily aim to deliver genes encoding myelin antigens or immunomodulatory molecules to achieve this goal.

One strategy involves using adeno-associated virus (AAV) vectors to deliver the full-length MOG gene to the liver. nih.gov This approach leverages the liver's natural ability to induce immune tolerance. nih.gov Hepatic expression of MOG has been shown to induce antigen-specific regulatory T cells (Tregs), which are crucial for suppressing the autoimmune response. nih.gov This AAV-based immunotherapy has demonstrated efficacy in preventing and even reversing EAE in various mouse strains and against different MOG epitopes, including MOG (92-106). nih.gov

Another gene therapy strategy focuses on blocking pro-inflammatory cytokines. For example, AAV vectors have been engineered to express a soluble form of the interleukin-21 receptor (sIL-21R). d-nb.info This approach aims to block the activity of IL-21, a cytokine implicated in the pathogenesis of EAE. d-nb.info Studies have shown that the timing of this intervention is critical, with beneficial effects observed when the treatment is administered preventively or after the onset of clinical symptoms. d-nb.info

The table below outlines key research findings related to gene therapy in MOG (92-106) EAE models.

| Gene Therapy Approach | Vector | Target/Mechanism | Key Findings in MOG (92-106) EAE Rodent Models |

| MOG gene delivery | Adeno-Associated Virus (AAV) | Induction of antigen-specific tolerance via hepatic expression | Prevention and reversal of EAE; induction of regulatory T cells. nih.govgoogle.com |

| IL-21 blockade | Adeno-Associated Virus (AAV) | Expression of soluble IL-21 receptor (sIL-21R) | Timing-dependent therapeutic effects; reduction in disease severity. d-nb.info |

| Platelet-specific MOG expression | Lentivirus | Induction of immune tolerance | Prevention of EAE development and attenuation of disease severity. frontiersin.org |

Nanomedicine Applications in MOG (92-106) Antigen Delivery for Tolerance Induction in Animal Models

Nanomedicine offers innovative solutions for inducing antigen-specific tolerance in autoimmune diseases by enabling the targeted delivery of autoantigens and immunomodulatory agents to specific immune cells. In MOG (92-106) EAE models, various nanoparticle-based strategies have been explored to re-educate the immune system and suppress the autoimmune attack on myelin.

One prominent approach involves the use of nanoparticles to co-deliver the MOG antigen with a tolerogenic agent. For instance, gold nanoparticles have been used to co-administer MOG peptide with an aryl hydrocarbon receptor (AhR) ligand. pnas.orgdovepress.comnih.gov This combination promotes the differentiation of tolerogenic dendritic cells, which in turn expand the population of regulatory T cells and suppress the development of EAE. pnas.orgdovepress.com

Poly(lactic-co-glycolic acid) (PLGA) nanoparticles are another widely studied platform for tolerance induction. tbzmed.ac.irresearchgate.netnih.gov These nanoparticles can be engineered to encapsulate or be surface-conjugated with MOG peptides. tbzmed.ac.irresearchgate.net Studies have shown that intravenous administration of MOG-conjugated PLGA nanoparticles can ameliorate clinical scores, reduce immune cell infiltration into the brain, and restore the balance of pro- and anti-inflammatory cytokines. tbzmed.ac.ir Dual-peptide nanoparticles, incorporating both the MOG antigen and an inhibitory peptide, have also demonstrated enhanced therapeutic effects in EAE models. researchgate.net

Lipid-based nanoparticles, or liposomes, are also being investigated for delivering MOG-related therapies. mdpi.com Tolerogenic lipid nanoparticles have been used to deliver mRNA encoding the MOG antigen. mdpi.com This approach has been shown to suppress EAE severity by reducing the infiltration of pathogenic T cells into the central nervous system. mdpi.com

The following table summarizes key findings from nanomedicine studies in MOG (92-106) EAE models.

| Nanoparticle Platform | Payload | Target/Mechanism | Key Findings in MOG (92-106) EAE Rodent Models |

| Gold Nanoparticles | MOG peptide + Aryl Hydrocarbon Receptor (AhR) ligand | Induction of tolerogenic dendritic cells and regulatory T cells | Suppression of EAE development; expansion of FoxP3+ Treg compartment. pnas.orgdovepress.comnih.gov |

| PLGA Nanoparticles | MOG peptide | Induction of antigen-specific immune tolerance | Amelioration of clinical scores; reduced CNS inflammation; restored cytokine balance. tbzmed.ac.irresearchgate.net |

| Dual Peptide Nanoparticles (PLGA) | MOG peptide + Inhibitory peptide (LABL) | Reduced MHC II and CD86 expression on dendritic cells | Prevention and therapeutic inhibition of EAE; decreased Th1 and Th17 cell infiltration. researchgate.net |

| Lipid Nanoparticles (LNPs) | MOG mRNA | Delivery of antigen-encoding mRNA to induce tolerance | Amelioration of EAE clinical scores; reduced MOG-reactive T cells in the brain. mdpi.com |

| Polymeric Nanoparticles | MOG peptide | Targeted delivery to liver sinusoidal endothelial cells (LSECs) | Lasting and complete protection from clinical EAE; increased Treg frequencies. thieme-connect.com |

Methodological Frameworks and Experimental Designs in Myelin Oligodendrocyte Glycoprotein 92 106 Research

Rodent Models for Inducing MOG (92-106)-Mediated EAE

The induction of EAE using MOG (92-106) is well-established in specific rodent strains, with mice and rats being the most commonly used species. mdpi.com The choice of animal model is critical as it significantly influences the clinical and pathological characteristics of the induced disease.

Protocols for MOG (92-106) Immunization and Adjuvant Selection

The standard protocol for inducing active EAE involves emulsifying the MOG (92-106) peptide with an adjuvant to stimulate a potent immune response.

Immunogen Preparation and Administration: The MOG (92-106) peptide is typically dissolved in a physiological buffer, such as phosphate-buffered saline (PBS), and then emulsified with an equal volume of Complete Freund's Adjuvant (CFA). CFA is a water-in-oil emulsion containing inactivated and dried Mycobacterium tuberculosis, which acts as a powerful immunostimulant. frontiersin.orgaai.org The resulting emulsion is administered to the animals via subcutaneous injections, often at the base of the tail or distributed across multiple sites on the flank. jci.orguni-goettingen.de

Adjuvant Selection: The choice of adjuvant is a critical determinant of the disease phenotype.

Complete Freund's Adjuvant (CFA): This is the most common adjuvant used for inducing EAE with MOG (92-106). It contains heat-killed mycobacteria that activate innate immune pathways, promoting the development of a strong Th1 and Th17 cell response necessary for EAE induction. frontiersin.orgaai.org

Pertussis Toxin (PTX): In many protocols, particularly in mice, CFA is supplemented with intravenous or intraperitoneal injections of Pertussis Toxin. frontiersin.orgnih.gov PTX increases the permeability of the blood-brain barrier, facilitating the entry of pathogenic T cells into the CNS. frontiersin.org The inclusion or exclusion of PTX can dramatically alter the disease course. For instance, in A.SW mice, immunization with MOG (92-106) in CFA alone results in a primary progressive (PP) disease, while the addition of PTX leads to a secondary progressive (SP) form of EAE. researchgate.net

Incomplete Freund's Adjuvant (IFA): IFA is similar to CFA but lacks the mycobacterial components. It is generally less potent and may be used in models where a milder or different type of immune response is desired. frontiersin.org

Other Adjuvants: Researchers have explored other adjuvants, such as curdlan (B1160675), a Th17-inducing agent. Co-injection of curdlan with MOG (92-106) in SJL/J mice can induce a progressive form of EAE. nih.gov

Strain-Specific Considerations in MOG (92-106) EAE Induction in Mice and Rats

The genetic background of the rodent strain is a major factor influencing susceptibility to MOG (92-106)-induced EAE and the resulting disease characteristics. aai.org This is largely due to differences in the Major Histocompatibility Complex (MHC) class II molecules, which present the MOG peptide to T cells. nih.gov

Mouse Strains:

SJL/J (H-2s): This strain is highly susceptible to EAE induced by MOG (92-106). aai.org It typically develops a relapsing-remitting (RR) form of the disease, which is a valuable model for the most common form of multiple sclerosis in humans. aai.orgjci.org However, the disease course can be modulated; for example, the addition of curdlan can shift the phenotype towards a progressive course. nih.gov Transgenic SJL/J mice expressing a T-cell receptor (TCR) specific for MOG (92-106) can even develop spontaneous RR-EAE. aai.orgresearchgate.net

A.SW (H-2s): Also an H-2s haplotype, this strain develops a primary progressive (PP) form of EAE when immunized with MOG (92-106) and CFA, characterized by ataxia rather than the typical ascending paralysis. jci.orgresearchgate.netarvojournals.org This model is considered relevant for studying progressive forms of MS. The addition of PTX can convert the disease to a secondary progressive (SP) course. oup.com

Biozzi ABH (H-2g7): These mice are also susceptible and can develop a chronic relapsing form of EAE when immunized with MOG (92-106) in CFA and PTX. frontiersin.org

Rat Strains:

Lewis (RT1l): While highly susceptible to EAE induced by other myelin antigens like myelin basic protein (MBP), the response to MOG peptides can be less robust. However, MOG-induced EAE in Lewis rats is characterized by a significant demyelinating antibody response. arvojournals.orgredoxis.se

Dark Agouti (DA) (RT1av1): This strain is susceptible to MOG-induced EAE, often developing a relapsing-remitting or progressive disease that closely mimics many histopathological aspects of MS. nih.gov

Brown Norway (BN) (RT1n): Though traditionally considered resistant to EAE induced by MBP, the BN rat is highly susceptible to MOG-induced EAE, developing a fulminant disease course. jci.org This susceptibility is linked to a strong B-cell response. jci.org

Table 1: Strain-Specific Characteristics of MOG (92-106)-Induced EAE

| Species | Strain | Haplotype | Typical EAE Course with MOG (92-106) | Key Features |

|---|---|---|---|---|

| Mouse | SJL/J | H-2s | Relapsing-Remitting (RR) | Ascending paralysis; model for RR-MS. aai.orgjci.org |

| A.SW | H-2s | Primary Progressive (PP) or Secondary Progressive (SP) | Ataxia is a prominent clinical sign. researchgate.netoup.com | |

| Biozzi ABH | H-2g7 | Chronic Relapsing | High disease penetrance. frontiersin.org | |

| Rat | Lewis | RT1l | Monophasic/Acute | Strong antibody-mediated demyelination. arvojournals.orgredoxis.se |

| Dark Agouti (DA) | RT1av1 | Relapsing/Progressive | Histopathology closely resembles human MS. nih.gov | |

| Brown Norway (BN) | RT1n | Fulminant/Severe | Strong pathogenic B-cell and antibody response. jci.org |

Assessment of Disease Progression and Severity in MOG (92-106) Models

A standardized and objective assessment of disease is crucial for evaluating the efficacy of potential therapeutic interventions and for understanding disease mechanisms. This involves both clinical scoring and detailed post-mortem analysis of the CNS.

Clinical Scoring Systems for MOG (92-106)-Induced EAE

Clinical signs of EAE are typically assessed daily and scored on a standardized scale. The specific scale can vary depending on the typical presentation in the chosen animal model.

Standard Scoring for Paralysis: A common scoring system for EAE models that present with ascending paralysis (e.g., in SJL/J mice) is as follows:

Score 0: No clinical signs.

Score 1: Limp or flaccid tail.

Score 2: Limp tail and hind limb weakness (waddling gait).

Score 3: Partial hind limb paralysis.

Score 4: Complete hind limb paralysis (paraplegia).

Score 5: Moribund state or death. researchgate.net Intermediate scores (e.g., 1.5, 2.5) are often used to denote finer gradations of disease severity. researchgate.net

Scoring for Ataxia: In models where ataxia is a primary clinical sign, such as MOG (92-106)-induced EAE in A.SW mice, a different scoring system is required:

Score 0: No signs.

Score 1: Head or body turned to one side.

Score 2: More severe turning of the head or body.

Score 3: Continuous rolling or lateral rotation in a circle.

Score 4: Inability to stand, lying on the side.

Score 5: Moribund state or death. frontiersin.org

Table 2: Example Clinical Scoring Systems for MOG (92-106) EAE

| Score | Standard Paralysis Scale | Ataxic EAE Scale |

|---|---|---|

| 0 | No clinical signs | No signs |

| 1 | Limp tail | Head/body turned to one side |

| 2 | Limp tail and hind limb weakness | Severe head/body turning |

| 3 | Partial hind limb paralysis | Continuous rolling/circling |

| 4 | Complete hind limb paralysis | Inability to stand |

| 5 | Moribund or death | Moribund or death |

Note: These are representative scales and specific protocols may use variations. frontiersin.orgresearchgate.net

Histopathological and Morphological Evaluation of CNS Lesions in MOG (92-106) EAE

Post-mortem histopathological analysis of the brain and spinal cord is essential to confirm and quantify the extent of CNS damage. Tissues are typically fixed, sectioned, and stained to visualize key pathological features.

Key Staining Techniques:

Hematoxylin and Eosin (H&E): Used to identify and quantify inflammatory infiltrates (perivascular cuffs) in the CNS parenchyma and meninges. nih.gov

Luxol Fast Blue (LFB): Stains myelin sheaths blue, allowing for the visualization and scoring of demyelinated areas, which appear pale or pink. nih.gov

Silver Stains (e.g., Bielschowsky): Used to assess axonal integrity and identify axonal damage or loss within lesions. nih.gov

Immunohistochemistry (IHC): Employs specific antibodies to identify different cell types within the inflammatory lesions, such as T cells (e.g., anti-CD3, anti-CD4), B cells (e.g., anti-B220), and macrophages/microglia (e.g., anti-Iba1, anti-F4/80). IHC can also be used to detect immunoglobulin (Ig) deposition and complement activation (e.g., C9) in demyelinating lesions. jci.orgarvojournals.org

Histopathological Scoring: The severity of CNS pathology is often quantified using a semi-quantitative scoring system. For example, sections of the spinal cord and brain can be scored for the degree of inflammation and demyelination.

Inflammation Score: Can be based on the number and size of perivascular inflammatory cell infiltrates.

Demyelination Score: Can be based on the percentage of white matter area affected by demyelination. nih.govnih.gov

For instance, a study comparing MOG (92-106)-immunized A.SW and SJL/J mice found that A.SW mice exhibited a higher brain pathology score, with significant demyelination and meningitis, whereas perivascular cuffing was less prominent. arvojournals.org

Immunological Analyses in MOG (92-106) Research

Understanding the immune response to MOG (92-106) is central to EAE research. A variety of immunological assays are employed to characterize both the cellular and humoral arms of the immune system.

T-Cell Responses:

Lymphocyte Proliferation Assay: Draining lymph node cells or splenocytes are harvested from immunized animals and re-stimulated in vitro with the MOG (92-106) peptide. T-cell proliferation is measured by the incorporation of radioactive tracers (e.g., ³H-thymidine) or fluorescent dyes (e.g., CFSE). This assay confirms the presence and reactivity of MOG-specific T cells. researchgate.net

Cytokine Analysis: The profile of cytokines produced by MOG-specific T cells is crucial for understanding the nature of the immune response (e.g., Th1, Th2, Th17).

ELISA (Enzyme-Linked Immunosorbent Assay): Measures the concentration of secreted cytokines (e.g., IFN-γ, IL-17, IL-4, IL-10) in the supernatant of cultured, MOG-restimulated lymphocytes. researchgate.net

ELISpot (Enzyme-Linked Immunospot Assay): Quantifies the number of individual cells secreting a specific cytokine, providing information on the frequency of antigen-specific cytokine-producing cells. nih.gov

Intracellular Cytokine Staining (ICS): Combined with flow cytometry, this technique allows for the identification of the specific cell types (e.g., CD4+ T cells) producing particular cytokines.

B-Cell and Antibody Responses:

ELISA for Anti-MOG Antibodies: The levels of MOG (92-106)-specific antibodies in the serum of immunized animals are measured by ELISA. This assay can also determine the specific isotypes of the antibodies (e.g., IgG1, IgG2a), which can provide insights into the type of T-helper response (Th2 vs. Th1). frontiersin.org

B-Cell ELISpot: Used to enumerate MOG-specific antibody-secreting cells.

Flow Cytometry: Can be used to identify and phenotype MOG-specific B cells from lymphoid organs.

Research has shown that in some MOG (92-106) models, such as in A.SW mice, there is substantial immunoglobulin deposition in the CNS lesions, suggesting a pathogenic role for antibodies. nih.gov In contrast, studies in Lewis rats have dissociated the peripheral T-cell response from CNS inflammation, indicating that pathogenic mechanisms can be localized to the target organ. nih.gov

Table 3: Common Immunological Analyses in MOG (92-106) EAE Research

| Immune Component | Analysis Method | Purpose |

|---|---|---|

| T-Cell Reactivity | Proliferation Assay (³H-thymidine, CFSE) | Quantify antigen-specific T-cell expansion. researchgate.net |

| T-Cell Effector Function | ELISA, ELISpot, Intracellular Staining | Profile cytokine production (IFN-γ, IL-17, etc.) to determine T-helper phenotype. nih.govresearchgate.net |

| Humoral Response | Serum ELISA | Measure levels and isotypes of anti-MOG antibodies. frontiersin.org |

| Antibody-Secreting Cells | B-Cell ELISpot | Enumerate MOG-specific B cells. |

| Immune Cell Phenotyping | Flow Cytometry, Immunohistochemistry | Characterize immune cell populations in lymphoid organs and CNS lesions. jci.orgarvojournals.org |

Flow Cytometric Characterization of Immune Cell Populations in MOG (92-106) Models

Flow cytometry is an indispensable tool for the detailed analysis of immune cell populations in the central nervous system (CNS) and peripheral lymphoid organs of mice and rats immunized with MOG (92-106). This technique allows for the identification and quantification of various immune cell subsets based on their expression of specific cell surface and intracellular markers.

In EAE models induced by MOG (92-106), flow cytometry is routinely used to analyze the composition of inflammatory infiltrates in the brain and spinal cord. criver.com Gating strategies are designed to distinguish between resident microglia and infiltrating leukocytes, such as T cells (CD4+ and CD8+), B cells, macrophages, monocytes (Ly6C+), and neutrophils (Ly6G+). mdpi.com For instance, in SJL/J mice expressing a transgenic T-cell receptor (TCR) specific for MOG (92-106), flow cytometry has been used to characterize thymocytes and peripheral T cells, identifying the expression of specific TCR Vα and Vβ chains. nih.gov

Furthermore, intracellular cytokine staining combined with flow cytometry allows for the identification of effector T cell subsets, such as Th1 (IFN-γ+) and Th17 (IL-17+), which are known to infiltrate the CNS in MOG-induced EAE. nih.gov This method provides crucial insights into the functional phenotype of pathogenic T cells.

Table 1: Representative Flow Cytometry Markers for Immune Cell Characterization in MOG (92-106) EAE Models

| Cell Type | Common Surface Markers | Key Transcription Factors / Intracellular Markers |

| Helper T Cells (CD4+) | CD3, CD4 | Foxp3 (Treg), RORγt (Th17), T-bet (Th1) |

| Cytotoxic T Cells (CD8+) | CD3, CD8 | Granzyme B, Perforin |

| B Cells | CD19, B220 | - |

| Macrophages/Monocytes | CD11b, CD45hi, Ly6C | iNOS, Arginase-1 |

| Microglia | CD11b, CD45low | Iba1 |

| Neutrophils | CD11b, Ly6G | Myeloperoxidase |

| Natural Killer (NK) Cells | NK1.1, CD335 (NKp46) | - |

This table is generated based on common immunophenotyping panels used in EAE research.

Quantitative Analysis of Cytokine and Chemokine Profiles in MOG (92-106) Autoimmunity

The autoimmune response triggered by MOG (92-106) is orchestrated by a complex network of cytokines and chemokines that mediate intercellular communication and drive inflammation. Quantitative analysis of these soluble factors in various biological samples, such as serum, plasma, and culture supernatants of restimulated splenocytes or lymph node cells, is critical for understanding disease mechanisms.

Multiplex bead-based immunoassays, such as the Luminex platform, are powerful tools that enable the simultaneous quantification of multiple cytokines and chemokines from a small sample volume. creative-proteomics.comimmunology.orgsigmaaldrich.combioagilytix.com These assays utilize beads coated with capture antibodies specific for different analytes, allowing for a comprehensive profiling of the inflammatory milieu. immunology.org In the context of MOG (92-106) EAE, researchers can measure a wide array of pro-inflammatory cytokines (e.g., IFN-γ, TNF-α, IL-6, IL-17), anti-inflammatory cytokines (e.g., IL-10, TGF-β), and chemokines (e.g., CCL2, CXCL10) to obtain a detailed "cytokine signature" of the immune response. nih.govnih.gov

For example, studies have used multiplex assays to compare cytokine profiles in different EAE models and to assess the therapeutic efficacy of immunomodulatory agents. nih.govnih.gov The data obtained from these analyses help to elucidate the roles of different T helper cell subsets and other immune cells in the pathogenesis of MOG (92-106)-induced autoimmunity.

Elispot and Lymphocyte Proliferation Assays for MOG (92-106)-Specific Responses

To specifically assess the functional responses of T and B cells reactive to MOG (92-106), researchers employ ELISpot (Enzyme-Linked Immunospot) and lymphocyte proliferation assays.

The ELISpot assay is a highly sensitive method used to quantify the frequency of cytokine-secreting cells at the single-cell level. oup.comresearchgate.net In MOG (92-106) research, IFN-γ and IL-17 ELISpot assays are commonly performed on splenocytes or lymph node cells from immunized animals that are restimulated in vitro with the MOG (92-106) peptide. oup.comnih.gov This allows for the enumeration of MOG-specific Th1 and Th17 cells, respectively. ELISpot can also be adapted to detect antibody-secreting cells, providing information on the MOG-specific B cell response. scirp.org

Lymphocyte proliferation assays measure the proliferative response of T cells upon encountering their specific antigen. A traditional method involves the incorporation of a radiolabeled nucleotide, such as 3H-thymidine, into the DNA of dividing cells. nih.gov More modern, non-radioactive methods utilize dyes like Carboxyfluorescein succinimidyl ester (CFSE) or the incorporation of a thymidine (B127349) analog like 5-bromo-2'-deoxyuridine (B1667946) (BrdU). nih.govcellsignal.comnih.gov In these assays, lymphocytes from MOG (92-106)-immunized animals are cultured with the peptide, and the extent of cell division is quantified. nih.govnih.gov A significant increase in proliferation in the presence of MOG (92-106) indicates the presence of an antigen-specific T cell population.

Molecular Biology Techniques Applied to MOG (92-106) Research

Molecular biology techniques provide a deeper understanding of the genetic and transcriptional changes that occur in the CNS and lymphoid tissues during MOG (92-106)-induced EAE.

Gene Expression Analysis in Central Nervous System and Lymphoid Tissues

Gene expression analysis methods, such as microarray and RNA sequencing (RNA-seq), are used to obtain a global view of the transcriptional landscape in tissues affected by MOG (92-106)-induced autoimmunity. nih.gov These techniques can identify genes and pathways that are dysregulated during disease initiation, progression, and remission.

Microarray analysis has been used to compare gene expression profiles in the spinal cords of different EAE models, including those induced by MOG peptides. researchgate.netfrontiersin.org These studies have identified the upregulation of numerous immune-related genes, including those encoding immunoglobulins, cytokines, and chemokines, in the CNS of diseased animals. researchgate.netresearchgate.net

RNA-seq offers a more comprehensive and quantitative approach to transcriptome profiling. nih.gov It has been applied to spinal cord tissue from EAE mice to characterize the full spectrum of gene expression changes associated with chronic neuroinflammation and neurodegeneration. nih.govplos.org These hypothesis-free investigations can reveal novel molecular pathways and potential therapeutic targets.

Reporter Gene Systems in MOG (92-106) Pathogenesis Studies

Reporter gene systems are valuable tools for tracking specific cell populations, monitoring gene expression, and visualizing cellular processes in vivo. In the context of MOG (92-106) research, various transgenic reporter mice have been developed. For instance, mice expressing fluorescent proteins (e.g., GFP, tdTomato) under the control of cell-type-specific promoters (e.g., for T cells, microglia) allow for the visualization and isolation of these cells during the course of EAE. researchgate.netresearchgate.net

Furthermore, reporter systems can be used to study the signaling pathways involved in MOG (92-106) pathogenesis. For example, a reporter construct containing a promoter responsive to a specific transcription factor (e.g., NF-κB) linked to a reporter gene (e.g., luciferase) can be used to monitor the activation of that pathway in response to MOG (92-106)-induced inflammation.

Advanced Imaging Modalities in MOG (92-106) EAE Research

Advanced imaging techniques provide the unique opportunity to visualize the dynamic processes of neuroinflammation and demyelination in the living animal, offering unparalleled insights into the pathophysiology of MOG (92-106)-induced EAE.

Two-photon laser scanning microscopy (TPLSM) is a powerful intravital imaging technique that allows for high-resolution, deep-tissue imaging of cellular interactions in real-time. nih.gov In MOG (92-106) EAE models, TPLSM has been used to visualize the behavior of fluorescently labeled immune cells, such as T cells and antigen-presenting cells, within the brainstem and spinal cord. nih.govnih.gov These studies have provided dynamic views of T cell motility, their interactions with blood vessels and microglia, and their role in mediating axonal damage. nih.govpnas.org